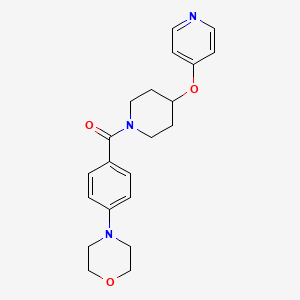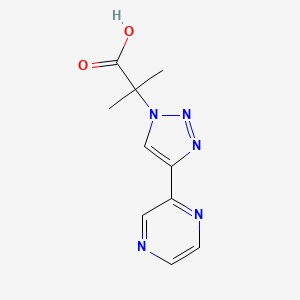
Ethyl 1-(2-(5-(phenylamino)-1,3,4-thiadiazol-2-yl)acetyl)piperidine-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 1-(2-(5-(phenylamino)-1,3,4-thiadiazol-2-yl)acetyl)piperidine-4-carboxylate is a complex organic compound characterized by its unique structural components. This compound, belonging to the thiadiazole class, is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. The presence of a phenylamino group and the thiadiazole moiety in its structure endows it with distinct chemical properties and biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(2-(5-(phenylamino)-1,3,4-thiadiazol-2-yl)acetyl)piperidine-4-carboxylate typically involves multiple steps. The process starts with the preparation of key intermediates, followed by their sequential reaction to form the final compound. The reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure high yield and purity. Key reagents often include ethyl chloroformate, piperidine, and thiadiazole derivatives.
Industrial Production Methods
In an industrial setting, the production of this compound may be scaled up using continuous flow reactors to enhance efficiency and reduce production costs. Advanced techniques like microwave-assisted synthesis and catalytic processes may also be employed to optimize the synthesis.
化学反応の分析
Types of Reactions
Ethyl 1-(2-(5-(phenylamino)-1,3,4-thiadiazol-2-yl)acetyl)piperidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones, altering the compound’s reactivity and stability.
Reduction: Reduction reactions can remove oxygen atoms or add hydrogen atoms, potentially modifying the pharmacophore.
Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions, leading to derivatives with varied biological activities.
Common Reagents and Conditions
Typical reagents for these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenated reagents for substitution. The conditions, such as solvent choice and reaction temperature, are crucial for achieving desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to sulfoxides or sulfones, while reduction might yield simpler amine derivatives.
科学的研究の応用
Ethyl 1-(2-(5-(phenylamino)-1,3,4-thiadiazol-2-yl)acetyl)piperidine-4-carboxylate has a broad range of applications in scientific research:
Chemistry: As a building block for synthesizing more complex molecules, it is valuable in the study of reaction mechanisms and the development of new synthetic methods.
Biology: Its biological activities make it a candidate for studying enzyme inhibition, receptor binding, and cellular pathways.
Medicine: Due to its potential pharmacological properties, it is investigated for therapeutic uses, including as an antimicrobial or anticancer agent.
Industry: It finds applications in the development of new materials, such as polymers with specific properties, or as a precursor in chemical manufacturing processes.
作用機序
The mechanism of action of Ethyl 1-(2-(5-(phenylamino)-1,3,4-thiadiazol-2-yl)acetyl)piperidine-4-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The phenylamino and thiadiazole groups are crucial for binding to these targets, influencing biological pathways. This binding can lead to inhibition or activation of specific enzymes, modulation of receptor activity, or alteration of cellular processes, ultimately resulting in the compound’s observed biological effects.
類似化合物との比較
Similar Compounds
Ethyl 1-(2-(5-(phenylamino)-1,3,4-thiadiazol-2-yl)acetyl)piperidine-4-carboxylate can be compared with other thiadiazole derivatives, such as:
1-(2-(5-Methyl-1,3,4-thiadiazol-2-yl)acetyl)piperidine-4-carboxylate
1-(2-(5-Amino-1,3,4-thiadiazol-2-yl)acetyl)piperidine-4-carboxylate
1-(2-(5-Chloro-1,3,4-thiadiazol-2-yl)acetyl)piperidine-4-carboxylate
Highlighting Uniqueness
Compared to these compounds, this compound stands out due to the presence of the phenylamino group, which imparts unique steric and electronic properties. This structural feature can influence the compound’s binding affinity, specificity, and overall biological activity, making it a distinct and valuable molecule for research and application.
By piecing together its unique synthesis, chemical reactivity, applications, and mechanism of action, this compound emerges as a fascinating subject for further exploration in various scientific domains.
特性
IUPAC Name |
ethyl 1-[2-(5-anilino-1,3,4-thiadiazol-2-yl)acetyl]piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3S/c1-2-25-17(24)13-8-10-22(11-9-13)16(23)12-15-20-21-18(26-15)19-14-6-4-3-5-7-14/h3-7,13H,2,8-12H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAJCPLSNJYGHKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=O)CC2=NN=C(S2)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[4-Methyl-2-(1-piperidinyl)-1,3-thiazol-5-yl]methanol](/img/structure/B2888391.png)
![N-(3-chloro-2-methylphenyl)-N'-[(pyridin-2-yl)methyl]ethanediamide](/img/structure/B2888392.png)




![2-{[6-(BENZYLAMINO)PYRIDAZIN-3-YL]SULFANYL}-N-[4-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE](/img/structure/B2888400.png)

![N-{3-[1-(3-chloro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methoxybenzamide](/img/structure/B2888403.png)
![7-Methyl-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2888406.png)


![3-chloro-N-[2-(morpholin-4-yl)ethyl]benzamide](/img/structure/B2888410.png)
![3-{[1-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B2888411.png)
